Compound Description: 2-propyl-4(3H)-quinazolin-4-one (2) serves as a key starting material in the synthesis of various bioactive quinazolin-4(3H)-one derivatives. []
Relevance: This compound represents the core quinazolinone structure also present in 3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one. The modifications at the 2, 3, and 6 positions differentiate the target compound and contribute to its specific biological activity.
Compound Description: This compound is a 2,3-disubstituted 4(3H)-quinazolin-4-one derivative synthesized from 2-propyl-4(3H)-quinazolin-4-one (2) and exhibits significant antitumor activity against several human tumor cell lines, including melanoma (SK-MEL-2), ovarian cancer (IGROV1), renal cancer (TK-10), prostate cancer (PC-3), breast cancer (MCF7), and colon cancer (HT29). Its activity is even higher than the reference compound 5-fluorouracil. []
Relevance: This compound shares the core quinazolin-4-one scaffold with 3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one. Both compounds feature substitutions at the 2 and 3 positions of the quinazolinone ring.
Compound Description: This 2,3-disubstituted 4(3H)-quinazolin-4-one derivative, synthesized from 2-propyl-4(3H)-quinazolin-4-one (2), demonstrates potent antitumor activity against various human tumor cell lines, surpassing the efficacy of 5-fluorouracil. The targeted cancer cell lines include melanoma (SK-MEL-2), ovarian cancer (IGROV1), renal cancer (TK-10), prostate cancer (PC-3), breast cancer (MCF7), and colon cancer (HT29). []
Relevance: Both this compound and 3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one belong to the 2,3-disubstituted 4(3H)-quinazolin-4-one derivative class. This shared structural motif suggests potential similarities in their biological activities and mechanisms of action.
Compound Description: Synthesized from 2-propyl-4(3H)-quinazolin-4-one (2), this compound demonstrates significant antitumor activity against multiple human tumor cell lines, even surpassing the efficacy of 5-fluorouracil. The targeted cancer cell lines encompass melanoma (SK-MEL-2), ovarian cancer (IGROV1), renal cancer (TK-10), prostate cancer (PC-3), breast cancer (MCF7), and colon cancer (HT29). []
Relevance: This compound exhibits structural similarities to 3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one, particularly the presence of the 1,3-benzodioxol-5-yl group. This shared moiety suggests a possible relationship in their binding affinities and interactions with biological targets.
Compound Description: Derived from 2-propyl-4(3H)-quinazolin-4-one (2), this compound exhibits significant antitumor activity against a range of human tumor cell lines, including melanoma (SK-MEL-2), ovarian cancer (IGROV1), renal cancer (TK-10), prostate cancer (PC-3), breast cancer (MCF7), and colon cancer (HT29). Notably, its activity surpasses that of 5-fluorouracil. []
Relevance: This compound, along with 3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one, belongs to the category of quinazolinone derivatives. They share the common quinazolinone core, suggesting potential similarities in their interactions with biological systems and pharmacological profiles.
Compound Description: This compound, derived from 2-propyl-4(3H)-quinazolin-4-one (2), exhibits significant antitumor activity against various human tumor cell lines. Its potency surpasses that of 5-fluorouracil, and it effectively targets melanoma (SK-MEL-2), ovarian cancer (IGROV1), renal cancer (TK-10), prostate cancer (PC-3), breast cancer (MCF7), and colon cancer (HT29). []
Relevance: This compound shares structural similarities with 3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one. Both compounds are quinazolinone derivatives and possess a nitrophenyl substituent. This shared structural feature suggests potential similarities in their binding interactions and effects on biological targets.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.